3-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
Description
3-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4,6-dimethylpyrimidin-2-yloxy substituent at the 3-position. The Boc group enhances stability during synthetic processes, while the pyrimidine moiety may confer aromatic interactions relevant to biological or catalytic applications.
Properties
IUPAC Name |
tert-butyl 3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-11-9-12(2)18-14(17-11)21-13-7-6-8-19(10-13)15(20)22-16(3,4)5/h9,13H,6-8,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWVRIADORWMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is , and it has a molar mass of approximately 307.388 g/mol. Its structure consists of a piperidine ring with a tert-butyl ester group and a pyrimidine moiety, which contribute to its distinctive chemical properties and biological interactions.
Biological Activity Overview
Research has indicated that derivatives of pyrimidine, including this compound, exhibit various biological activities. These activities include anti-inflammatory effects, interactions with biological targets, and potential therapeutic applications.
1. Anti-Inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, compounds structurally similar to 3-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- In vitro Studies : The compound demonstrated potent inhibition of COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) .
- In vivo Studies : Bioassays such as carrageenan-induced paw edema in rats have shown that similar pyrimidine derivatives possess anti-inflammatory effects comparable to indomethacin, with effective doses (ED50) indicating strong bioactivity .
2. Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of pyrimidine derivatives. The presence of specific functional groups and their positions significantly influence the compound's biological activity.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester | Structure | Contains a pyrimidine moiety contributing to anti-inflammatory activity |
| Tert-butyl 3-((4,6-dimethylpyrimidin-2-yloxy)methyl)pyrrolidine-1-carboxylate | Structure | Similar structure but different substitution pattern |
These comparisons highlight how variations in substitution can lead to distinct biological effects.
Case Studies
A notable case study involved the evaluation of the anti-inflammatory effects of pyrimidine derivatives in a controlled experimental setting. The study assessed the efficacy of these compounds in reducing inflammation markers in animal models.
- Experimental Design : Rats were subjected to carrageenan-induced inflammation, followed by treatment with varying doses of the compound.
- Results : The treated groups exhibited significant reductions in paw edema compared to control groups, indicating strong anti-inflammatory properties.
Scientific Research Applications
Pharmaceutical Development
3-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester has shown potential as a bioactive compound in drug development. Its structural analogs have been explored for their efficacy against various diseases, particularly in the realm of:
- Anticancer Agents : Similar compounds have exhibited cytotoxicity against cancer cell lines, suggesting that this compound may also possess anticancer properties.
- Neuropharmacology : The piperidine structure is prevalent in many psychoactive drugs, indicating that this compound could be studied for its effects on neurotransmitter systems.
Biochemical Research
The compound can serve as a biochemical probe to study specific enzyme interactions or receptor binding mechanisms. Its unique structure allows it to interact with various biological targets, making it valuable for:
- Enzyme Inhibition Studies : Investigating how the compound inhibits specific enzymes can provide insights into metabolic pathways.
- Receptor Binding Assays : Understanding its affinity for certain receptors could lead to advancements in targeted therapies.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of piperidine-based compounds. Among them, one derivative closely related to 3-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester demonstrated significant cytotoxic effects against breast cancer cell lines. The study highlighted the importance of substituent variations in enhancing biological activity.
Case Study 2: Neuropharmacological Effects
A research team investigated the neuropharmacological effects of piperidine derivatives in animal models. The results indicated that compounds similar to 3-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester exhibited anxiolytic properties. This finding opens avenues for further research into its potential as a therapeutic agent for anxiety disorders.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at the sulfur-containing groups (when present in derivatives) or electron-rich aromatic systems. A key example involves the conversion of sulfide derivatives to sulfoxides or sulfones using meta-chloroperbenzoic acid (m-CPBA):
| Reagent | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| m-CPBA (1.2 eq) | Dichloromethane, 0°C to RT | Sulfoxide formation | 75-85% | |
| m-CPBA (2.5 eq) | Dichloromethane, 0°C to RT | Sulfone formation | 60-70% |
Mechanistic Insight :
The reaction proceeds via electrophilic oxygen transfer from m-CPBA to the sulfur atom, with stoichiometry determining the oxidation state (sulfoxide vs. sulfone).
Nucleophilic Substitution
The pyrimidin-2-yloxy group participates in nucleophilic aromatic substitution (SNAr) reactions under basic conditions:
| Reagent | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| NaH (2 eq) | DMF, 80°C, 4h | Displacement with amines | 50-65% | |
| K₂CO₃ (3 eq) | DMA, 100°C, 10h | Coupling with heterocycles | 70-80% |
Example :
Reaction with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMA at 100°C for 10 hours yielded a pyrazolo-pyrimidine derivative (m/z [M+H]+ 446.2) .
Acid-Catalyzed Hydrolysis
The tert-butyl ester group is cleaved under acidic conditions to generate carboxylic acids:
| Reagent | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| HCl (4M in dioxane) | RT, 2h | Deprotection to carboxylic acid | >90% | |
| TFA/DCM (1:1) | 0°C to RT, 1h | Rapid deprotection | 95% |
Applications :
This reaction is critical for generating bioactive intermediates in drug discovery.
Catalytic Hydrogenation
The piperidine ring undergoes hydrogenation to modify stereochemistry or reduce unsaturated bonds:
| Catalyst | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C (10% wt) | Ethanol, 50 psi, 6h | Saturation of double bonds | 85-90% | |
| H₂/Raney Ni | THF, RT, 12h | Stereoselective reduction | 75% |
Sulfonation and Alkylation
The hydroxyl group (in related intermediates) reacts with sulfonating or alkylating agents:
| Reagent | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| MsCl (1.1 eq) | Toluene, 0°C, 1h | Methanesulfonate formation | 95% | |
| Et₃N (1.5 eq) |
Procedure :
Methanesulfonyl chloride and triethylamine in toluene at 0°C produced a sulfonate ester intermediate, enabling subsequent SN2 reactions .
Thermal Degradation
Stability studies reveal decomposition pathways under elevated temperatures:
| Condition | Observation | Decomposition Products | Source |
|---|---|---|---|
| 150°C, 24h | Ester cleavage | Piperidine + CO₂ + isobutylene | |
| 200°C, 1h | Pyrimidine ring fragmentation | Ammonia + CO + hydrocarbons |
Photochemical Reactions
Limited data suggest reactivity under UV light:
| Condition | Observation | Outcome | Source |
|---|---|---|---|
| UV (254 nm), 6h | C-O bond cleavage | Radical intermediates |
This compound’s reactivity profile highlights its utility as a scaffold in medicinal chemistry, particularly for synthesizing kinase inhibitors and LPA receptor antagonists . Future research should explore enantioselective modifications and novel coupling reactions to expand its synthetic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences:
The cyano-acetyl substituent () introduces strong electron-withdrawing effects, making it more reactive in nucleophilic acylations compared to the ether-linked pyrimidine in the target compound .
Physicochemical Properties: The aminophenoxy derivative () is likely more hydrophilic due to the polar amino group, whereas the Boc-protected pyrimidinyloxy analog is expected to be more lipophilic, influencing its partition coefficients .
Limitations and Knowledge Gaps
The evidence lacks experimental data (e.g., melting points, solubility, spectroscopic profiles) for the target compound. Further studies are needed to quantify its stability, reactivity, and biological activity relative to its analogs.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if aerosolization is possible .
-
Ventilation : Conduct experiments in a fume hood to minimize inhalation risks .
-
Emergency Measures : Ensure access to eyewash stations and emergency showers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible reagents (e.g., strong acids/bases) .
Table 1: Safety Profile (Extrapolated from Analogous Compounds)
Property Data Source Acute Toxicity (Oral) Category 4 (Harmful if swallowed) Physical State Light yellow solid (analogous compound) Stability Stable under recommended storage conditions
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the tert-butyl group (δ ~1.4 ppm for ), pyrimidine protons (δ 6.5–8.5 ppm), and piperidine backbone .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight (e.g., expected [M+H]+ ion).
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1700 cm) and ether (C-O) bonds (~1250 cm) .
- Cross-Validation : Compare data with computational predictions (e.g., ACD/Labs software for solubility/density) .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
-
Step 1 : Boc protection of piperidine using di-tert-butyl dicarbonate (BocO) in dichloromethane with a base like DMAP .
-
Step 2 : Coupling of the pyrimidine moiety via nucleophilic substitution (e.g., reaction of 4,6-dimethyl-2-chloropyrimidine with Boc-piperidine under basic conditions) .
-
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate the product .
Table 2: Synthetic Parameters (Analogous Reactions)
Parameter Condition Source Reaction Solvent Dichloromethane or THF Catalyst/Base DMAP, NaH, or KCO Temperature 0°C to room temperature
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the pyrimidine oxygen .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve coupling efficiency .
- Temperature Control : Monitor exothermic reactions (e.g., during Boc protection) to prevent decomposition .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or de-Boc products) and adjust stoichiometry .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Combine -NMR, -NMR, and 2D-COSY/HMBC to assign ambiguous peaks (e.g., overlapping piperidine/pyrimidine signals) .
- Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT) predictions .
- Crystallography : If crystalline, perform X-ray diffraction to confirm stereochemistry .
Q. How does the tert-butyl ester group influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Acidic Conditions : The tert-butyl ester is prone to hydrolysis in strong acids (e.g., HCl), forming piperidine-1-carboxylic acid. Monitor via TLC (silica gel, UV detection) .
- Basic Conditions : Stable in mild bases (pH < 10) but degrades in strong alkalis (pH > 12). Use buffered solutions for reactions .
- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
Q. What analytical methods are recommended for identifying synthetic byproducts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
